2-(4-Fluoroanilino)propanamide
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Overview
Description
2-(4-Fluoroanilino)propanamide is an organic compound with the molecular formula C9H11FN2O It is a derivative of aniline, where the aniline group is substituted with a fluoro group at the para position and an amide group at the ortho position
Mechanism of Action
Target of Action
The compound 2-(4-Fluoroanilino)propanamide is a complex molecule that may interact with multiple targets. It’s worth noting that 4-Fluoroaniline, a component of the compound, has been used as a precursor in the synthesis of various potential applications, including fungicides and fentanyl analogues .
Biochemical Pathways
It’s worth noting that the metabolism of new fentanyl analogs, which 4-fluoroaniline is a precursor to, generally involves reactions like hydrolysis, hydroxylation, n- and o-dealkylation, and o-methylation .
Pharmacokinetics
It’s worth noting that the metabolic pathways of new fentanyl analogs, which 4-fluoroaniline is a precursor to, generally involve reactions like hydrolysis, hydroxylation, n- and o-dealkylation, and o-methylation . These metabolic reactions can significantly impact the bioavailability of the compound.
Result of Action
It’s worth noting that 4-fluoroaniline, a component of the compound, has been used as a precursor in the synthesis of various potential applications, including fungicides and fentanyl analogues . The effects of these applications could provide some insight into the potential effects of this compound.
Action Environment
It’s worth noting that 4-fluoroaniline, a component of the compound, is a colorless liquid and is insoluble in water . These properties could potentially influence the compound’s action, efficacy, and stability in different environments.
Biochemical Analysis
Biochemical Properties
It is known that organofluorine compounds can participate in various biochemical reactions due to the unique properties of the carbon-fluorine bond
Cellular Effects
It is known that organofluorine compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that organofluorine compounds can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that organofluorine compounds can have long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 2-(4-Fluoroanilino)propanamide vary with different dosages in animal models. Specific studies on this compound are currently lacking .
Metabolic Pathways
It is known that organofluorine compounds can interact with various enzymes or cofactors and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is known that organofluorine compounds can interact with various transporters or binding proteins and can have effects on their localization or accumulation .
Subcellular Localization
It is known that organofluorine compounds can be directed to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluoroanilino)propanamide typically involves the reaction of 4-fluoroaniline with propanoyl chloride in the presence of a base such as pyridine. The reaction proceeds via nucleophilic acyl substitution, where the amine group of 4-fluoroaniline attacks the carbonyl carbon of propanoyl chloride, leading to the formation of the amide bond.
Reaction Conditions:
Reagents: 4-fluoroaniline, propanoyl chloride, pyridine
Solvent: Dichloromethane or another suitable organic solvent
Temperature: Room temperature to slightly elevated temperatures (20-40°C)
Time: Several hours to complete the reaction
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluoroanilino)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of 2-(4-fluoroanilino)propylamine.
Substitution: Formation of various substituted anilino derivatives.
Scientific Research Applications
2-(4-Fluoroanilino)propanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
4-Fluoroaniline: A precursor to 2-(4-Fluoroanilino)propanamide, used in various chemical syntheses.
2-(4-Chloroanilino)propanamide: Similar structure but with a chloro group instead of a fluoro group.
2-(4-Bromoanilino)propanamide: Similar structure but with a bromo group instead of a fluoro group.
Uniqueness
This compound is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. The fluoro group can enhance the compound’s stability, lipophilicity, and ability to form specific interactions with biological targets, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2-(4-fluoroanilino)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O/c1-6(9(11)13)12-8-4-2-7(10)3-5-8/h2-6,12H,1H3,(H2,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAJZJAWYEXHBCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)NC1=CC=C(C=C1)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1132770-41-2 |
Source
|
Record name | 2-[(4-fluorophenyl)amino]propanamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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